3-((5-(Hydroxymethyl)-1-methyl-1h-imidazol-2-yl)thio)pyrazine-2-carbonitrile
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Overview
Description
3-((5-(Hydroxymethyl)-1-methyl-1h-imidazol-2-yl)thio)pyrazine-2-carbonitrile is a complex organic compound that features both imidazole and pyrazine rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in medicinal chemistry and other scientific fields.
Preparation Methods
The synthesis of 3-((5-(Hydroxymethyl)-1-methyl-1h-imidazol-2-yl)thio)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the imidazole and pyrazine precursorsThe pyrazine ring is then synthesized separately and coupled with the imidazole derivative under specific conditions to form the final compound .
Industrial production methods for such compounds often involve optimizing these synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
3-((5-(Hydroxymethyl)-1-methyl-1h-imidazol-2-yl)thio)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The thio group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like thiols and amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-((5-(Hydroxymethyl)-1-methyl-1h-imidazol-2-yl)thio)pyrazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-((5-(Hydroxymethyl)-1-methyl-1h-imidazol-2-yl)thio)pyrazine-2-carbonitrile involves its interaction with specific molecular targets in biological systems. The imidazole and pyrazine rings can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 3-((5-(Hydroxymethyl)-1-methyl-1h-imidazol-2-yl)thio)pyrazine-2-carbonitrile include other imidazole and pyrazine derivatives. These compounds often share similar chemical properties and biological activities but can differ in their specific interactions and effects. For example:
Pyrazinecarbonitrile: Known for its use in the synthesis of nitrogen-doped carbon nanoparticles and as an intermediate in the production of pyrazinamide.
1-Phenyl-2-((5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one: Studied for its antibacterial and antifungal properties.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and biological interactions .
Properties
Molecular Formula |
C10H9N5OS |
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Molecular Weight |
247.28 g/mol |
IUPAC Name |
3-[5-(hydroxymethyl)-1-methylimidazol-2-yl]sulfanylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C10H9N5OS/c1-15-7(6-16)5-14-10(15)17-9-8(4-11)12-2-3-13-9/h2-3,5,16H,6H2,1H3 |
InChI Key |
NPRUUMALNQRDBR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1SC2=NC=CN=C2C#N)CO |
Origin of Product |
United States |
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